Cas no 7461-12-3 (8-Nitroquinolin-2(1H)-one)

8-Nitroquinolin-2(1H)-one is a nitro-substituted quinoline derivative with notable applications in organic synthesis and pharmaceutical research. Its structure, featuring a nitro group at the 8-position and a lactam moiety at the 2-position, makes it a versatile intermediate for constructing heterocyclic compounds. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution and reduction reactions, while the lactam functionality offers opportunities for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential antimicrobial and anticancer agents. Its stability under standard conditions and well-documented reactivity profile contribute to its utility in synthetic chemistry.
8-Nitroquinolin-2(1H)-one structure
8-Nitroquinolin-2(1H)-one structure
Product Name:8-Nitroquinolin-2(1H)-one
CAS No:7461-12-3
MF:C9H6N2O3
MW:190.15554189682
MDL:MFCD21605405
CID:979444
PubChem ID:346520
Update Time:2025-10-29

8-Nitroquinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-Nitroquinolin-2(1H)-one
    • 8-Nitro-chinolin-2-ol
    • 8-nitro-quinolin-2-ol
    • MFCD21605405
    • NSC-404777
    • CHEMBL2042573
    • SMR001875449
    • 8-nitro-quinolone
    • DS-2245
    • NSC404777
    • DTXSID40323745
    • 8-Nitro-1H-quinolin-2-one
    • 7461-12-3
    • SCHEMBL3224253
    • AKOS016001731
    • MLS003171567
    • 8-nitro-1,2-dihydroquinolin-2-one
    • A922935
    • 1,2-dihydro-8-nitroquinolin-2-one
    • 8-nitroquinolin-2-ol
    • 8-Nitro-2(1H)-quinolinone
    • DB-400383
    • MDL: MFCD21605405
    • Inchi: 1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)
    • InChI Key: LPIFZNBFLQNYIA-UHFFFAOYSA-N
    • SMILES: O=C1C=CC2C=CC=C(C=2N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 190.03800
  • Monoisotopic Mass: 190.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.419
  • Boiling Point: 422.8°C at 760 mmHg
  • Flash Point: 209.5°C
  • Refractive Index: 1.636
  • PSA: 78.68000
  • LogP: 1.95950

8-Nitroquinolin-2(1H)-one Security Information

8-Nitroquinolin-2(1H)-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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8-Nitroquinolin-2(1H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7461-12-3)8-Nitroquinolin-2(1H)-one
Order Number:A922935
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):287.0
Email:sales@amadischem.com

Additional information on 8-Nitroquinolin-2(1H)-one

8-Nitroquinolin-2(1H)-one: A Comprehensive Overview

8-Nitroquinolin-2(1H)-one, also known by its CAS number 7461-12-3, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The molecule is characterized by a quinoline ring system with a nitro group at the 8-position and a ketone group at the 2-position, giving it the name 8-nitroquinolin-2(1H)-one. Its unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in both academic and industrial research.

The synthesis of 8-nitroquinolin-2(1H)-one has been explored through various methods, including nitration reactions and oxidation processes. Recent advancements in synthetic chemistry have enabled more efficient and selective routes to prepare this compound, minimizing side reactions and improving yields. For instance, researchers have employed catalytic systems to facilitate the nitration step, ensuring high purity and structural integrity of the final product. These developments are crucial for scaling up production, especially for applications in pharmaceuticals where purity is paramount.

8-Nitroquinolin-2(1H)-one exhibits notable pharmacological properties, particularly in its ability to modulate cellular signaling pathways. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promise in anticancer research, where it has been found to induce apoptosis in various cancer cell lines by targeting key oncogenic pathways. Recent findings suggest that 8-nitroquinolin-2(1H)-one may also possess neuroprotective properties, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The structural features of 8-nitroquinolin-2(1H)-one, particularly the nitro group at position 8, play a critical role in its biological activity. The nitro group is known to enhance the compound's lipophilicity, which facilitates its absorption across biological membranes. Furthermore, this functional group can undergo redox transformations within cellular environments, contributing to its bioactivity. Researchers have exploited these properties to design analogs of 8-nitroquinolin-2(1H)-one, modifying other positions on the quinoline ring to optimize pharmacokinetic profiles and therapeutic efficacy.

In terms of applications, 8-nitroquinolin-2(1H)-one has found utility in drug discovery programs targeting inflammation, cancer, and neurodegenerative diseases. Its ability to modulate multiple cellular targets makes it a versatile lead compound for developing multi-target therapies. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on advancing this compound into preclinical stages, with encouraging results reported in animal models of chronic inflammation and cancer metastasis.

The study of CAS No: 7461-12-3, or 8-nitroquinolin-2(1H)-one, continues to be a dynamic area of research. With ongoing investigations into its mechanism of action, toxicity profiles, and pharmacokinetics, this compound holds significant potential for translating into clinical applications. As researchers unravel more about its molecular interactions and therapeutic benefits, 8-nitroquinolin-2(1H)-one is poised to make meaningful contributions to the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7461-12-3)8-Nitroquinolin-2(1H)-one
A922935
Purity:99%
Quantity:1g
Price ($):287.0
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